molecular formula C9H5F3O2 B1310193 2,3,5-Trifluorocinnamic acid CAS No. 237761-79-4

2,3,5-Trifluorocinnamic acid

Cat. No.: B1310193
CAS No.: 237761-79-4
M. Wt: 202.13 g/mol
InChI Key: FHDPERUKPYYNEO-OWOJBTEDSA-N
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Description

2,3,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 g/mol It is a derivative of cinnamic acid, characterized by the presence of three fluorine atoms attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorocinnamic acid typically involves the reaction of 2,3,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluorobenzoic acid, while reduction can produce trifluorocinnamyl alcohol .

Scientific Research Applications

2,3,5-Trifluorocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in certain biological systems .

Comparison with Similar Compounds

  • 2,3,4-Trifluorocinnamic acid
  • 3,4,5-Trifluorocinnamic acid
  • 2,4,5-Trifluorocinnamic acid

Comparison: 2,3,5-Trifluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other trifluorocinnamic acids, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDPERUKPYYNEO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420764
Record name 2,3,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237761-79-4
Record name 2,3,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237761-79-4
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